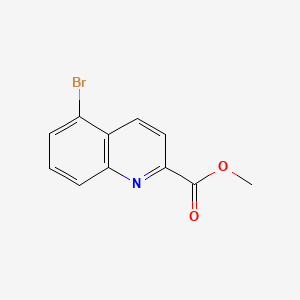

Methyl 5-bromoquinoline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

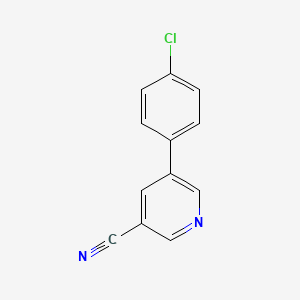

The molecular structure of “Methyl 5-bromoquinoline-2-carboxylate” is represented by the formula C11H8BrNO2 . The InChI code for this compound is 1S/C11H8BrNO2/c1-15-11(14)10-6-5-7-8(12)3-2-4-9(7)13-10/h2-6H,1H3 .Physical And Chemical Properties Analysis

“Methyl 5-bromoquinoline-2-carboxylate” is a solid at room temperature . It has a molecular weight of 266.09 . The compound should be stored in a sealed, dry environment at room temperature .Scientific Research Applications

Novel Synthetic Routes

- Methyl 5-bromoquinoline-2-carboxylate serves as a precursor in the synthesis of novel heterocyclic compounds. For instance, it has been used in the synthesis of 1,2-dihydroisoquinoline derivatives through treatment with N-bromosuccinimide followed by heating in the presence of an acid catalyst, indicating its utility in creating novel chemical structures (Wong, Harrington, & Stanforth, 2013).

Fluorescent Dipoles and Material Science Applications

- In material science, derivatives of Methyl 5-bromoquinoline-2-carboxylate have been utilized to construct mesomeric betaines, showcasing their application in developing materials with specific optical properties. These compounds, prepared through a series of chemical reactions including Sonogashira-Hagihara coupling, exhibit fluorescence, demonstrating the chemical's potential in the development of optoelectronic devices (Smeyanov et al., 2017).

Pharmacological Research

- In pharmacological research, Methyl 5-bromoquinoline-2-carboxylate derivatives have been explored for their potential in drug development. Specifically, quinoline-8-carboxamides, synthesized from related compounds, have been evaluated as inhibitors of the enzyme poly(ADP-ribose)polymerase-1 (PARP-1), indicating their relevance in therapeutic applications for diseases where PARP-1 is implicated (Lord, Mahon, Lloyd, & Threadgill, 2009).

Antihypertensive Agents

- Methyl 5-bromoquinoline-2-carboxylate is also a key intermediate in the synthesis of compounds with potential antihypertensive properties. This highlights its role in the development of new therapeutic agents for managing blood pressure (Tyagi, 2014).

Safety and Hazards

“Methyl 5-bromoquinoline-2-carboxylate” is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

Mechanism of Action

Target of Action

Methyl 5-bromoquinoline-2-carboxylate is a quinoline derivative . Quinoline and its derivatives are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . .

Biochemical Pathways

Quinoline derivatives are known to have a wide range of biological and pharmaceutical activities , suggesting that they may interact with multiple biochemical pathways.

properties

IUPAC Name |

methyl 5-bromoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)10-6-5-7-8(12)3-2-4-9(7)13-10/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPHCBOAHXYHJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C1)C(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719255 |

Source

|

| Record name | Methyl 5-bromoquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1355174-78-5 |

Source

|

| Record name | Methyl 5-bromoquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B581083.png)

![1,4-Bis(benzo[b]thiophen-4-yl)piperazine](/img/structure/B581098.png)

![Tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxylate](/img/structure/B581103.png)